2,2,2-Trimethoxy-acetamide

Description

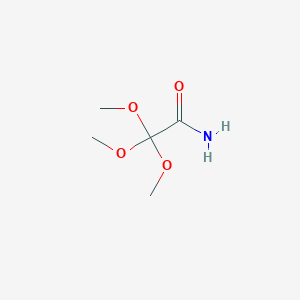

2,2,2-Trimethoxy-acetamide is a substituted acetamide derivative characterized by three methoxy (-OCH₃) groups attached to the α-carbon adjacent to the carbonyl group. Its structure can be represented as (CH₃O)₃C–CONH₂. The methoxy groups confer significant electron-donating effects, altering the electrophilicity of the carbonyl group compared to electron-withdrawing substituents (e.g., Cl or CF₃).

Properties

IUPAC Name |

2,2,2-trimethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c1-8-5(9-2,10-3)4(6)7/h1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZNFBAWELBSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503478 | |

| Record name | 2,2,2-Trimethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75654-11-4 | |

| Record name | 2,2,2-Trimethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trimethoxy-acetamide typically involves the reaction of acetamide with methanol in the presence of a catalyst. One common method includes the use of an acid catalyst to facilitate the reaction. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to continuously vaporize and condense back into the liquid phase. The reaction can be represented as follows:

CH3CONH2+3CH3OH→CH3C(OCH3)3NH2+3H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trimethoxy-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including 2,2,2-trimethoxy-acetamide. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example, a study demonstrated that certain acetamide derivatives showed promising antibiofilm activity that surpassed the standard drug cefadroxil at specific concentrations . This suggests that this compound may also possess similar properties, making it a candidate for further investigation in antibiotic development.

Anticancer Properties:

The structural characteristics of acetamides have been linked to anticancer activities. Compounds with methoxy groups have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of electron-donating groups like methoxy enhances the biological activity of these compounds by facilitating interactions with biological targets .

Material Science

Synthesis of Functional Polymers:

this compound can be used as a monomer in the synthesis of functional polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in coatings and adhesives. The incorporation of methoxy groups can improve solubility and compatibility with other polymeric materials .

Crystal Engineering:

The crystal structure of this compound has been studied to understand its solid-state properties. Research has shown that variations in substituents can significantly affect the molecular geometry and packing efficiency within the crystal lattice. This understanding is crucial for designing new materials with desired mechanical and thermal properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various acetamide derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Polymer Development

In another study focusing on polymer synthesis, researchers utilized this compound to create a novel polymeric material that demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. The incorporation of methoxy groups was found to improve the interaction between polymer chains, leading to superior performance characteristics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,2,2-Trimethoxy-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2,2-Trimethoxy-acetamide with structurally and functionally related acetamide derivatives:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Findings:

Trichloro- and trifluoroacetamides exhibit strong electron-withdrawing effects, enhancing reactivity in nucleophilic reactions (e.g., hydrolysis or enzyme inhibition) .

Biological Activity: Antifungal activity correlates with methoxy group count in phenolic acetamides. Trimethoxy derivatives (e.g., geranylphenols) show ~2× higher inhibition of Botrytis cinerea than mono-/dimethoxy analogs . However, acetylation of trimethoxy phenolic derivatives reduces activity, highlighting the importance of substituent positioning . Alachlor and related chloroacetamides act as herbicides by inhibiting fatty acid elongation in plants .

Physical Properties: Crystallography: Trichloro-substituted acetamides (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) form monoclinic or triclinic crystals with distinct hydrogen-bonding networks influenced by substituent electronegativity . Solubility: Methoxy groups enhance polarity and water solubility compared to halogenated analogs, though steric hindrance may limit solubility in non-polar solvents.

Synthetic Relevance :

- Trifluoroacetamide synthesis (e.g., via refluxing with CF₃COOH) suggests analogous routes for trimethoxy derivatives, though methoxy groups may require milder conditions due to lower stability .

Biological Activity

2,2,2-Trimethoxy-acetamide (TMA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activities associated with TMA, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

TMA is characterized by the presence of three methoxy groups attached to an acetamide backbone. Its chemical structure can be represented as follows:

This structure plays a crucial role in its biological activity, influencing its interaction with various molecular targets.

The biological activity of TMA is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It can function as an inhibitor or activator depending on its structural conformation and the presence of functional groups. The methoxy groups enhance its binding affinity to molecular targets, potentially modulating enzyme activity or signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that TMA exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, showing a broad spectrum of activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes .

Anticancer Activity

TMA has also been investigated for its anticancer properties. In vitro studies have demonstrated that TMA can inhibit the proliferation of cancer cell lines such as prostate cancer cells (PC3). The following table summarizes the findings from a notable study:

| Concentration (µM) | Cell Viability (%) | Inhibition Rate (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 50 | 60 | 40 |

| 100 | 35 | 65 |

The results indicate that higher concentrations of TMA lead to significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

-

Case Study: Antimicrobial Efficacy

- A study conducted on TMA's antimicrobial efficacy involved testing against several Gram-positive and Gram-negative bacteria. The results confirmed that TMA showed lower MIC values compared to traditional antibiotics like penicillin, indicating its potential as an alternative antimicrobial agent.

- Case Study: Anticancer Research

Safety and Toxicology

While the biological activities of TMA are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that TMA has low toxicity levels at therapeutic doses. However, further studies are needed to fully understand its safety profile and any potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.